molecular formula C15H19FN2O2 B4394853 N-(cyclohexylmethyl)-N'-(2-fluorophenyl)oxamide

N-(cyclohexylmethyl)-N'-(2-fluorophenyl)oxamide

Cat. No.: B4394853
M. Wt: 278.32 g/mol
InChI Key: PBTPXPPIUDWIHO-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-N’-(2-fluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-N’-(2-fluorophenyl)ethanediamide typically involves the reaction of cyclohexylmethylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N’-(2-fluorophenyl)ethanediamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-N’-(2-chlorophenyl)ethanediamide
  • N-(cyclohexylmethyl)-N’-(2-bromophenyl)ethanediamide
  • N-(cyclohexylmethyl)-N’-(2-methylphenyl)ethanediamide

Uniqueness

N-(cyclohexylmethyl)-N’-(2-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-8-4-5-9-13(12)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTPXPPIUDWIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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